Protein kinase inhibitors 1

Descripción general

Descripción

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .

Synthesis Analysis

The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .

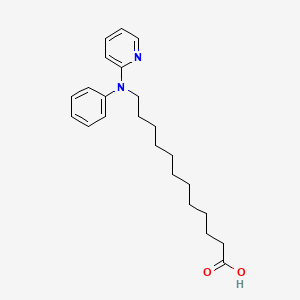

Molecular Structure Analysis

Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .

Chemical Reactions Analysis

Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .

Physical And Chemical Properties Analysis

The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .

Aplicaciones Científicas De Investigación

Inhibitors as Therapeutic Agents : Protein kinases are significant targets for treating diseases, particularly cancer. Structures of kinase inhibitors have informed drug design and illuminated inhibition mechanisms. Notable progress includes targeting receptor tyrosine kinases (EGFR, VEGFR, FGFR) and nonreceptor tyrosine kinases (Bcr-Abl) in cancer therapies with agents like Herceptin and Gleevec (Noble, Endicott, & Johnson, 2004).

Selectivity and Off-Target Effects : Many kinase inhibitors are not highly selective, often targeting multiple kinases. Understanding these off-target interactions is crucial for drug development, as it affects the drug's efficacy and side effects (Anastassiadis et al., 2011).

Applications in Cancer Therapy : Protein kinases are closely associated with cancer initiation and progression. Small-molecule kinase inhibitors have been successful in clinical therapy, with many such inhibitors approved by the FDA for various malignancies. Challenges in treatment include specific tumor genetics, microenvironment, drug resistance, and pharmacogenomics (Bhullar et al., 2018).

Challenges in Drug Design : Achieving inhibitor selectivity for particular protein kinases remains a significant challenge. Methodologies for measuring kinase inhibitor selectivity, both in vitro and in cells, are crucial. Understanding the structural biology of protein targets aids in predicting and measuring selectivity (Smyth & Collins, 2009).

Research Tools in Signal Transduction : Kinase inhibitors are widely used in cellular signaling research. Their broad application and evolutionary conservation of the ATP-binding site make them potent tools for dissecting signaling pathways, though their promiscuous inhibition of multiple kinases can complicate experimental interpretations (Daub, 2005).

Marine-Derived Natural Product Inhibitors : There is growing interest in marine-derived natural products as kinase inhibitors. These compounds have been isolated from various marine organisms and have shown potent kinase inhibitory activity or desirable pharmacophores for drug development (Li et al., 2019).

Direcciones Futuras

Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .

Propiedades

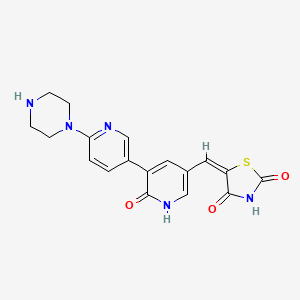

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protein kinase inhibitors 1 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)